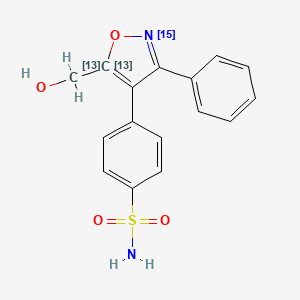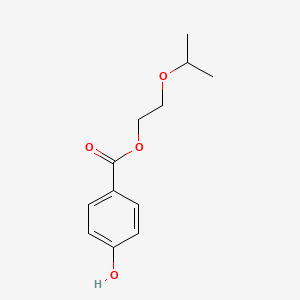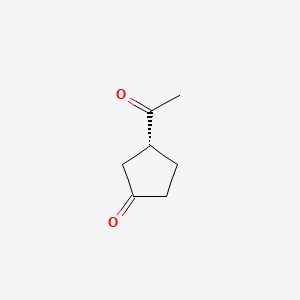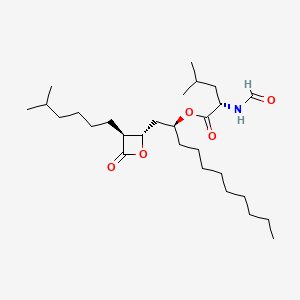
(+/-)-β-Hydrastine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+/-)-β-Hydrastine-d3 is a deuterated form of hydrastine, an isoquinoline alkaloid found in the plant Goldenseal (Hydrastis canadensis). This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The deuterium labeling in this compound makes it particularly useful for research involving metabolic studies and tracing experiments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-β-Hydrastine-d3 typically involves the incorporation of deuterium atoms into the hydrastine molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of hydrastine can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and techniques to handle deuterium gas and deuterated solvents safely and efficiently.
化学反应分析
Types of Reactions
(+/-)-β-Hydrastine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as dihydrohydrastine.
Substitution: Nucleophilic substitution reactions can occur at specific positions in the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced forms like dihydrohydrastine, and various substituted hydrastine derivatives.
科学研究应用
(+/-)-β-Hydrastine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of hydrastine metabolism.
Biology: Employed in studies involving enzyme interactions and cellular uptake mechanisms.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry for the quantification of hydrastine in biological samples.
作用机制
The mechanism of action of (+/-)-β-Hydrastine-d3 involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes and has potential therapeutic implications.
相似化合物的比较
Similar Compounds
Hydrastine: The non-deuterated form of (+/-)-β-Hydrastine-d3, commonly found in Goldenseal.
Berberine: Another isoquinoline alkaloid with similar biological activities.
Palmatine: An alkaloid structurally related to hydrastine with potential therapeutic effects.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in research applications where understanding the metabolic fate of hydrastine is crucial.
属性
CAS 编号 |
1346598-42-2 |
|---|---|
分子式 |
C21H21NO6 |
分子量 |
386.418 |
IUPAC 名称 |
(3R)-6,7-dimethoxy-3-[(5S)-6-(trideuteriomethyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19+/m0/s1/i1D3 |
InChI 键 |
JZUTXVTYJDCMDU-ORDZOMCNSA-N |
SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 |
同义词 |
(3S)-rel-6,7-Dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-6-(methyl-d3)-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-1(3H)-isobenzofuranone; (+/-)-Hydrastine-d3; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)
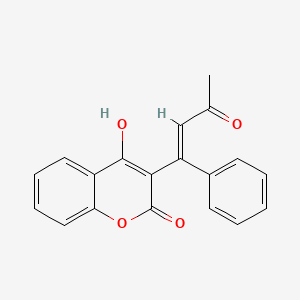
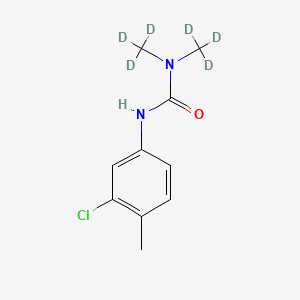
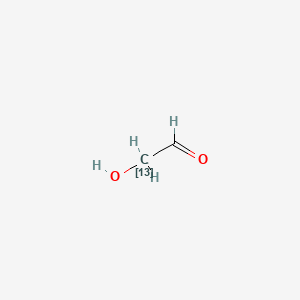
![[1,2-13C2]Glycolaldehyde](/img/structure/B583821.png)
